N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide
Description
N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide is a bifunctional indole derivative characterized by two indole moieties linked via an ethylamino-oxoethyl chain.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-30-20-10-15-9-19(27-18(15)11-21(20)31-2)23(29)26-13-22(28)24-8-7-14-12-25-17-6-4-3-5-16(14)17/h3-6,9-12,25,27H,7-8,13H2,1-2H3,(H,24,28)(H,26,29) |
InChI Key |
ATANOTOMUGNDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This method involves the activation of the carboxyl group of the acid, which then reacts with the amine group of tryptamine to form the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of DCC or other coupling agents would be optimized to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Indole Moieties : The presence of two indole rings enhances its biological activity.
- Carboxamide Group : This functional group is crucial for interaction with biological targets.
- Methoxy Substituents : These groups can influence the compound's solubility and bioavailability.
Antitumor Activity
One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives of indole compounds exhibit significant efficacy against various solid tumors, including colon and lung cancers. For instance, studies have shown that related indole derivatives possess marked antitumor effects, suggesting a potential for N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide in cancer therapy .
Case Studies
- Colon Cancer : Indole derivatives have been reported to inhibit the growth of colorectal carcinoma cells. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells .
- Lung Cancer : Similar studies highlighted the effectiveness of indole-based compounds in targeting lung cancer cells, showing promise as a treatment option for patients resistant to conventional therapies .
Other Biological Activities
Beyond its antitumor properties, this compound may also exhibit:
- Immunomodulatory Effects : Some indole derivatives have shown potential in modulating immune responses, which could be beneficial in cancer therapy .
- Antiasthmatic and Antiallergic Properties : Related compounds in the indole family have been documented for their ability to alleviate asthma symptoms and allergic reactions .
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole structure allows it to interact with various enzymes and receptors in the body, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the central nervous system to exert its effects .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : The 5,6-dimethoxy groups in the target compound likely optimize lipophilicity and steric hindrance for membrane penetration and target binding, contrasting with polar (e.g., FDB029224) or bulky (e.g., adamantane) substituents in analogs .
- Synthetic Flexibility: The ethylamino-oxoethyl chain permits modular synthesis with diverse amines, as demonstrated in adamantane derivatives (), enabling future structure-activity relationship (SAR) studies .
Biological Activity
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide (CAS Number: 951951-76-1) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes an indole core and various functional groups that contribute to its pharmacological properties.
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.5 g/mol
- Structure : The compound features a 5,6-dimethoxy substitution on the indole ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways. The indole structure allows for significant receptor binding and modulation of signaling pathways associated with cancer, inflammation, and other diseases.
Anticancer Activity
Research indicates that indole derivatives exhibit notable anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. In vitro assays revealed that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung cancer) | 15.8 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 12.4 | Cell cycle arrest |
| HeLa (Cervical cancer) | 10.5 | Inhibition of mitochondrial function |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been shown to inhibit TNF-alpha secretion in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Anticancer Effects :
A study published in International Journal of Pharmaceutical Sciences and Research highlighted the synthesis and evaluation of various indole derivatives, including this compound. The findings suggested that this compound significantly reduced the viability of cancer cells in vitro, with a strong correlation between structure and activity . -
Anti-inflammatory Mechanisms :
In another investigation focused on anti-inflammatory effects, the compound was tested against TNF-alpha production in macrophages. Results showed a marked decrease in cytokine levels upon treatment with the compound, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide, and how are intermediates validated?
Methodological Answer: The synthesis involves coupling indole-derived carboxylic acids with aminoethylindole intermediates via carbodiimide-mediated amidation (e.g., TBTU or HATU) under inert conditions. Key steps include:
Q. Q2. How do vibrational spectroscopy (FT-IR/Raman) and quantum chemical calculations resolve ambiguities in the compound’s conformational isomers?
Methodological Answer:
- Experimental FT-IR/FT-Raman : Assign key bands (e.g., C=O stretch ~1680 cm⁻¹, indole NH ~3400 cm⁻¹) .
- Theoretical DFT (B3LYP/6-311++G(d,p)) : Compare computed vibrational frequencies and molecular electrostatic potential (MEP) maps with experimental data to identify dominant conformers .
- NMR chemical shift calculations : Gauge solvent effects (DMSO vs. gas phase) using PCM models .
Q. Q3. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures (PDB: 7TW) to model interactions with kinase domains .
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond occupancy with catalytic residues (e.g., Asp86 in EGFR) .
- Free-energy calculations (MM/PBSA) : Estimate ΔGbind for lead optimization .
Handling Data Contradictions
Q. Q4. How are spectral data discrepancies (e.g., downfield NH shifts in DMSO vs. CDCl₃) reconciled during structural elucidation?
Methodological Answer:
- Solvent titration NMR : Track NH proton shifts across DMSO-d₆/CDCl₃ mixtures to identify hydrogen-bonding effects .
- Variable-temperature NMR : Observe line broadening at elevated temps to confirm dynamic processes (e.g., rotamer interconversion) .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bond networks (e.g., C=O···H-N interactions) .
Advanced Crystallography Challenges
Q. Q5. What strategies mitigate crystal packing disorder in X-ray studies of flexible indole derivatives?
Methodological Answer:
- Co-crystallization : Use halogenated solvents (e.g., DCM/EtOAc) to enhance π-stacking .
- Low-temperature data collection (100 K) : Reduce thermal motion artifacts .
- TWINABS refinement : Model disorder via split positions or anisotropic displacement parameters .
Structure-Activity Relationship (SAR) Optimization
Q. Q6. How does methoxy substitution at positions 5/6 influence bioactivity?
Methodological Answer:
- Comparative SAR : Synthesize analogs (5,6-OCH₃ vs. 5-OCH₃/6-H) and assay against cancer cell lines (e.g., IC₀₀ in MCF-7) .
- Hammett analysis : Correlate substituent σ values with logP (e.g., 5,6-OCH₃ increases hydrophilicity vs. 5-OCH₃) .
- QSAR models : Train ML algorithms (Random Forest) on descriptors like polar surface area and H-bond donors .
Stability and Degradation Pathways
Q. Q7. What analytical methods track hydrolytic degradation under physiological conditions?
Methodological Answer:
- HPLC-MS/MS : Monitor parent compound and hydrolyzed products (e.g., free indole-2-carboxylic acid) in PBS (pH 7.4, 37°C) .
- Kinetic studies : Fit degradation data to first-order models (t₁/₂ ~12–24 h) .
- Forced degradation (acid/alkaline) : Identify labile bonds (e.g., amide cleavage at pH >10) .
Advanced Synthetic Challenges
Q. Q8. How is regioselectivity achieved in functionalizing the indole core without protecting groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
